molecular formula C10H7Cl2N B039776 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile CAS No. 124276-57-9

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Cat. No. B039776
CAS RN: 124276-57-9
M. Wt: 212.07 g/mol
InChI Key: SJDZLTHRJVBKJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has developed various synthetic methods for creating cyclopropane derivatives, which can be applicable to the synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. For instance, donor-acceptor cyclopropanes have been opened using iodobenzene dichloride to introduce chlorine atoms adjacent to donor and acceptor groups, which could be adapted for specific substitutions needed in the synthesis of our target compound (Garve et al., 2014). Similarly, the palladium(0)-catalyzed alkylation and subsequent cyclization of α-substituted carbonitriles have been used to create highly functionalized cyclopropanes, highlighting a potential pathway for synthesizing complex cyclopropane derivatives (Dorizon et al., 1999).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile, can be analyzed through various spectroscopic methods. The microwave spectrum of cyclopropane(1,1)dicarbonitrile, for example, has provided insights into the rotational constants and bond lengths, which are critical for understanding the molecular geometry of cyclopropane derivatives (Pearson et al., 1975).

Chemical Reactions and Properties

Cyclopropane compounds undergo a variety of chemical reactions due to the strain in the three-membered ring and the reactivity of substituents. For instance, the ring-opening reactions of donor-acceptor cyclopropanes with acyclic 1,3-diketones leading to the synthesis of 1,6-dicarbonyl compounds indicate the versatility of cyclopropanes in synthetic chemistry (Zhang et al., 2020).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as boiling point, melting point, and solubility, can significantly vary depending on the substituents attached to the cyclopropane core. Phase equilibria studies, for example, offer valuable data on the interaction of cyclopropane derivatives with other substances and their conditions of stability or reactivity (Giles & Wilson, 2006).

Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols, including derivatives similar to 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile, have been evaluated for their environmental impact, particularly in aquatic environments. These compounds generally exert moderate to considerable toxic effects on mammalian and aquatic life, with their persistence in the environment depending on the presence of biodegrading microflora. Such studies highlight the importance of understanding the environmental fate and potential biodegradation pathways of chlorinated organic compounds (Krijgsheld & Gen, 1986).

Use in Agriculture and Pest Management

The research on 1,3-Dichloropropene, a soil fumigant used in agriculture, provides insights into the regulatory and environmental considerations necessary for using chlorinated compounds in pest management. Groundwater monitoring studies in areas of high fumigant use indicate a low detection rate of 1,3-Dichloropropene and its metabolites, suggesting minimal risk for drinking water exposure. This research underscores the importance of environmental monitoring and risk assessment in the application of chlorinated pesticides (van Wesenbeeck & Knowles, 2019).

Synthetic Chemistry Applications

The oxidation of cyclopropane-containing hydrocarbons is a direct approach towards carbonylcyclopropanes. This method, which involves transforming methylene groups activated by adjacent cyclopropanes, avoids unnecessary synthetic stages and aligns with principles of atom economy. Such research is pertinent to the development of efficient methods for synthesizing cyclopropane derivatives, potentially including 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (Sedenkova et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319 . These statements indicate that the compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or skin contact .

properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDZLTHRJVBKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246417
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

CAS RN

124276-57-9
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124276-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3,4-Dichloro-phenylacetonitrile (4.65 g. 25 mmol) triethylbenzylammonium chloride (0.2 g) and 1-bromochoroethane (4.2 ml, 50 mmol), 50% sodium hydroxide (16 ml, 200 mmol) was added dropwise at 50° then the reaction was stirred at 50° for 10 hrs. After cooling to rt, the reaction mixture was diluted with water and extracted with EtOAc (×3). The layers were separated, washed with water (×3) and brine, then dried over MgSO4. Evaporation of the solvent under reduced pressure afforded the title compound (5.43 g) which was then recrystallized from Et2O/hexanes as a pale pink solid (4.49 g, 85%). Lc/MS(ES) m/e 212 [M+H]+.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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